molecular formula C9H17NO2S B1677399 Molinate sulfoxide CAS No. 52236-29-0

Molinate sulfoxide

Cat. No.: B1677399
CAS No.: 52236-29-0
M. Wt: 203.3 g/mol
InChI Key: AQZLABPGWGSAER-UHFFFAOYSA-N
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Description

Molinate sulfoxide is a chemical compound derived from the oxidation of molinate, a thiocarbamate herbicide widely used in rice crop protection. This compound is recognized for its environmental persistence and potential toxicity, making it a subject of interest in environmental chemistry and toxicology .

Preparation Methods

Synthetic Routes and Reaction Conditions: Molinate sulfoxide is typically synthesized through the oxidation of molinate. The oxidation process can be carried out using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is generally performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound involves large-scale oxidation processes using similar oxidizing agents. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Molinate sulfoxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Molinate sulfoxide exerts its effects primarily through the inhibition of aldehyde dehydrogenase (ALDH). It forms a covalent bond with the active site cysteine residue (Cys302) of ALDH, leading to enzyme inhibition. This inhibition can result in the accumulation of toxic aldehydes, contributing to its observed toxic effects .

Comparison with Similar Compounds

    Molinate: The parent compound, a thiocarbamate herbicide.

    Molinate sulfone: A further oxidized form of molinate sulfoxide.

    Other Thiocarbamates: Such as thiobencarb and butylate

Comparison: this compound is unique due to its intermediate oxidation state, which allows it to participate in both oxidation and reduction reactions. Its persistence and toxicity also distinguish it from other thiocarbamates, making it a significant compound for environmental and toxicological studies .

Properties

IUPAC Name

azepan-1-yl(ethylsulfinyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c1-2-13(12)9(11)10-7-5-3-4-6-8-10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZLABPGWGSAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)C(=O)N1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058395
Record name Molinate sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52236-29-0
Record name Molinate sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52236-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Molinate sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052236290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Molinate sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOLINATE SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK1Y8WEV19
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Molinate sulfoxide
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Molinate sulfoxide
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Molinate sulfoxide
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Molinate sulfoxide

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